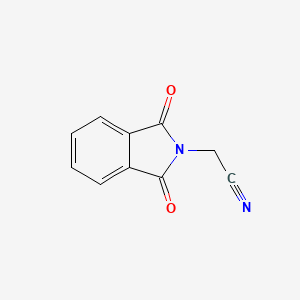(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
CAS No.: 3842-20-4
Cat. No.: VC2130420
Molecular Formula: C10H6N2O2
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3842-20-4 |
|---|---|
| Molecular Formula | C10H6N2O2 |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 |
| Standard InChI Key | KJTIDLYAIIARFO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N |
Introduction
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a chemical compound belonging to the isoindoline-dione family. This class of compounds is characterized by a phthalimide core structure, which is widely recognized for its applications in pharmaceuticals, agrochemicals, and material sciences. The compound's molecular structure contains a nitrile group (-C≡N) attached to a phthalimide moiety, making it an interesting subject for synthetic and biological research.
Synthesis
The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile typically involves the reaction of phthalic anhydride with ammonia or primary amines to form the phthalimide intermediate. The subsequent introduction of the nitrile group can be achieved through cyanomethylation using reagents like acetonitrile and base catalysts.
Pharmaceutical Applications
The phthalimide core in this compound is structurally related to several bioactive molecules. While specific pharmacological activities of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile are not well-documented, derivatives of isoindoline-dione are known for:
-
Anticancer properties
-
Antimicrobial activity
-
Use as intermediates in drug synthesis
Material Science
The compound's structural rigidity and electronic properties make it a candidate for use in polymer chemistry and as a precursor for designing functional materials.
Spectroscopy
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize this compound:
-
IR Spectroscopy: Peaks corresponding to nitrile stretching (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
-
NMR Spectroscopy: Signals from aromatic protons and the methylene group adjacent to the nitrile.
Mass Spectrometry
The molecular ion peak at confirms the molecular weight of the compound.
Toxicology and Safety
While detailed toxicological data for (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is unavailable, similar compounds in the isoindoline-dione family have been reported to exhibit low acute toxicity but may cause irritation upon prolonged exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume